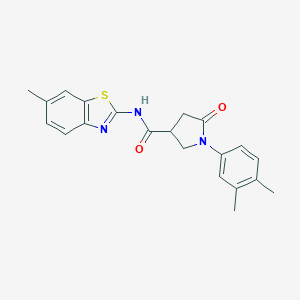
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MPPP, is a synthetic compound that has been extensively researched for its potential use in medicinal chemistry. MPPP is a member of the pyrrolidine family of compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have antioxidant activity, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to the use of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments. For example, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of research is the development of new synthetic methods for 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, which could improve its yield and purity. Additionally, researchers are exploring the use of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves the reaction of 3-methoxyphenylacetic acid with ethyl acetoacetate, followed by cyclization with phenylhydrazine. The resulting product is then esterified with chloroacetic acid to yield 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Propriétés
Nom du produit |
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-25-17-9-5-6-14(10-17)18(22)13-26-20(24)15-11-19(23)21(12-15)16-7-3-2-4-8-16/h2-10,15H,11-13H2,1H3 |
Clé InChI |
GXMHQASTEZZKIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)





![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)